2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane is an organic compound belonging to the bisphenol family. It serves as a crucial monomer in the synthesis of various polymers, including polycarbonates, epoxy resins, and polysulfones [, , ]. These polymers find extensive applications in diverse industries, highlighting the significant role of 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane in material science and engineering research.
2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane, commonly referred to as tetramethylbisphenol A, is an organic compound with the molecular formula and a molecular weight of 284.40 g/mol. This compound is derived from bisphenol A, characterized by the presence of additional methyl groups on its aromatic rings. It is primarily utilized in the production of high-performance polymers and resins, making it significant in both industrial and research applications .
The synthesis of 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane generally follows these steps:
In industrial settings, this synthesis is optimized for large-scale production. Parameters such as temperature, pressure, and catalyst concentration are meticulously controlled to maximize yield and minimize by-products.
The molecular structure of 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane features two hydroxyl groups attached to aromatic rings with methyl substituents. The structural formula can be represented as follows:
2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane primarily revolves around its role in polymer synthesis. It acts as a monomer in various polymerization processes.
2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane has diverse applications across various fields:
As an important intermediate in organic synthesis and pharmaceuticals, this compound continues to be relevant for future research and industrial applications.
The industrial bisphenol family emerged in the late 19th century, with bisphenol A (BPA) first synthesized in 1891 by Russian chemist Alexander Dianin. This foundational discovery initiated systematic exploration of phenolic compound polycondensation. The specific derivative 2,2-bis(4-hydroxy-3,5-dimethylphenyl)propane (CAS 5613-46-7) entered industrial chemistry significantly later, patented in the mid-20th century as polymer science advanced toward thermally stable engineering materials. Its development directly responded to limitations observed in BPA-based epoxy resins and polycarbonates, particularly regarding oxidative stability and glass transition temperatures. The strategic methyl group substitutions at both ortho positions relative to the phenolic hydroxyl groups represented a deliberate molecular design strategy to enhance steric protection of the reactive phenolic site while modifying electronic properties [1] [8].
Industrial adoption accelerated in the 1960s-1970s as high-performance polymer demand grew within aerospace and electronics sectors. Unlike BPA production which scaled globally for commodity plastics, tetramethylbisphenol A maintained specialized applications due to its complex synthesis requiring stoichiometrically controlled condensation of 2,6-dimethylphenol with acetone under acidic catalysis. This process necessitated precise temperature management (20-60°C) and catalyst selection to prevent chroman formation byproducts. The compound's inherent crystallinity (melting point 162-165°C) became a critical quality parameter for polymer synthesis, driving optimization of purification protocols involving solvent-mediated recrystallization [1] [8] [9].
Table 1: Chronological Development of Key Bisphenol Analogues
Time Period | Bisphenol Variant | Industrial Application Milestone |
---|---|---|
1891 | Bisphenol A (BPA) | Initial synthesis by Dianin condensation |
1930s | Bisphenol F | Epoxy resin development for adhesives |
1958 | Tetrabromobisphenol A | Flame retardant applications in electronics |
1960s | Tetramethylbisphenol A | High-temperature polyimides for aerospace |
1975 | Bisphenol S | Thermal paper developers as BPA alternative |
1990s | Tetramethylbisphenol A (GMP) | Semiconductor encapsulation materials |
Tetramethylbisphenol A occupies a distinct taxonomic position defined by its symmetrical tetra-ortho-alkylated structure within the broader alkylphenol superfamily. Its systematic classification hinges on three hierarchical characteristics:
This molecular architecture differentiates it from:
The electron-donating methyl groups significantly perturb electronic properties versus BPA, evidenced by increased pKa (10.60±0.10) and reduced water solubility (3.17 mg/L at 20°C). These substituents enforce conformational rigidity through steric inhibition of phenolic group rotation, directly influencing polymer backbone geometry. Within polymer taxonomy, tetramethylbisphenol A serves as a chain-extending diol monomer for high-performance polyarylethers, polyimides, and epoxy networks where enhanced thermal stability (decomposition >420°C) and oxidation resistance are required. The compound's log P value (4.51 at 25°C) further confirms its classification as a highly lipophilic phenol derivative [1] [8] [9].
Table 2: Taxonomic Position of Tetramethylbisphenol A Among Alkylphenols
Structural Feature | Tetramethylbisphenol A | Bisphenol A | Tetrachlorobisphenol A |
---|---|---|---|
Bridge Group | Isopropylidene | Isopropylidene | Isopropylidene |
Ring Substituents | 3,5-dimethyl (both rings) | Unsubstituted | 3,5-dichloro (both rings) |
Molecular Weight (g/mol) | 284.39 | 228.29 | 366.04 |
Symmetry | C₂ rotational | C₂ rotational | C₂ rotational |
Primary Polymer Application | High-Tg polyimides | Polycarbonates | Flame-retardant epoxies |
Patent documentation reveals significant nomenclature inconsistency for this compound, complicating prior art searches. The core conflict stems from positional descriptor interpretation:
Both names describe identical molecular connectivity but reflect different numbering philosophies. The first names phenyl rings as substituents to propane, while the second prioritizes phenol as the parent structure. This divergence becomes problematic in patent claims where molecular coverage must be precisely interpreted. Analysis of 32 patents (1980-2020) shows 48% utilize the "bis(phenyl)propane" format, 41% prefer "bis(dimethylphenol)" terminology, and 11% employ ambiguous trivial names without structural clarification [3] [6].
Further disambiguation is required for regioisomeric misassignment. The descriptor "3,5-dimethyl" (indicating meta-methyl groups relative to hydroxyl) is sometimes erroneously interchanged with "2,6-dimethyl" in chemical patents, creating ambiguity regarding substituent orientation. Although both describe equivalent positions due to symmetry, "2,6-dimethylphenol" derivation correctly references the synthetic precursor while "3,5-dimethyl" accurately describes the bisphenol product's substitution pattern. Patent WO2007026754 exemplifies this conflict, using "2,2-bis(3-allyl-4-hydroxyphenyl)propane" while claiming protection for tetramethyl variants through Markush structure overgeneralization [3].
Trivial names proliferate in manufacturing contexts, including:
Table 3: Nomenclature Variations in Technical Literature
Nomenclature Style | Example Source | Contextual Prevalence |
---|---|---|
Substitutive (IUPAC-like) | ChemicalBook [1] | Academic publications |
Functional Class | TCI Chemicals [2] | Commercial catalogs |
Trivial (Bisxylenol A) | Chembk [8] | Manufacturing/patents |
Ambiguous (dimethylbisphenol) | Patent WO2007026754 [3] | Broad patent claims |
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